1H-Imidazole, 1-(2-ethylphenyl)-
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Overview
Description
1H-Imidazole, 1-(2-ethylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield trisubstituted imidazoles . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Substitution reactions, such as halogenation, can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: α-aminoaldehydes.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated imidazoles.
Scientific Research Applications
1H-Imidazole, 1-(2-ethylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-ethylphenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Imidazole, 1-(phenylmethyl)-
- 1H-Imidazole, 1-(2-methylphenyl)-
- 1H-Imidazole, 1-(4-methylphenyl)-
Comparison: 1H-Imidazole, 1-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other substituted imidazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Conclusion
1H-Imidazole, 1-(2-ethylphenyl)- is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
25364-41-4 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(2-ethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI Key |
MQZSSWAZHBYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
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